molecular formula C8H8ClFO B1586601 4-Chloro-2-ethoxy-1-fluorobenzene CAS No. 289039-34-5

4-Chloro-2-ethoxy-1-fluorobenzene

Cat. No. B1586601
M. Wt: 174.6 g/mol
InChI Key: SYVFNABINSSJKA-UHFFFAOYSA-N
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Description

“4-Chloro-2-ethoxy-1-fluorobenzene” is a synthetic organic compound with the molecular formula C8H8ClFO . It is also known as CEFB. The compound is a liquid at room temperature .


Molecular Structure Analysis

The molecular weight of “4-Chloro-2-ethoxy-1-fluorobenzene” is 174.6 . The InChI code for the compound is 1S/C8H8ClFO/c1-2-11-8-5-6 (9)3-4-7 (8)10/h3-5H,2H2,1H3 .


Physical And Chemical Properties Analysis

“4-Chloro-2-ethoxy-1-fluorobenzene” is a liquid at room temperature . It has a molecular weight of 174.6 and a density of 1.284 g/cm3 . The boiling point is 235.2ºC at 760 mmHg .

Scientific Research Applications

Ethoxylation and Phase-Transfer Catalysis

One study discusses the synthesis of ethoxy-4-nitrobenzene from 4-chloronitrobenzene using potassium ethoxide in the presence of benzyltriethylammonium chloride as a phase-transfer catalyst under ultrasound irradiation conditions. This method emphasizes the efficiency of nucleophilic substitution reactions facilitated by phase-transfer catalysis and ultrasound, highlighting a potential application of similar halogenated compounds in organic synthesis (Wang & Rajendran, 2007).

Microwave-Mediated Reduction

Another research paper presents the microwave-mediated reduction of heterocycle and fluorine-containing nitroaromatics, including 4-fluoronitrobenzene and 2-chloro-1-fluoro-4-nitrobenzene, using Mo(CO)6 and DBU in ethanol. This study highlights the applicability of such compounds in generating various aniline derivatives through selective reduction processes, which are crucial in the development of pharmaceuticals and dyes (Spencer et al., 2008).

Molecular Ordering in Smectogenic Compounds

Research on the molecular ordering of smectogenic compounds, including those with ethoxy and fluoro groups, offers insights into the effects of quantum mechanics and intermolecular forces on the phase transition temperatures of such materials. These findings have implications for the design and development of new liquid crystalline materials with tailored properties (Ojha, 2005).

Dissociative Electron Attachment

A study on the dissociative electron attachment to nitrobenzene derivatives, including fluoronitrobenzenes and chloronitrobenzenes, provides valuable information on the electron-induced reactions of such compounds. This research could have implications for understanding the stability and reactivity of halogenated aromatic compounds in various chemical environments (Asfandiarov et al., 2007).

Fluorogenic Aldehyde for Aldol Reaction Monitoring

The development of a fluorogenic aldehyde bearing a 1,2,3-triazole moiety for monitoring the progress of aldol reactions showcases the application of 4-Chloro-2-ethoxy-1-fluorobenzene derivatives in analytical chemistry. This compound's ability to significantly increase fluorescence upon reaction completion provides a novel tool for monitoring reaction progress in real-time (Guo & Tanaka, 2009).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H320, and H335 . Precautionary statements include P264, P270, P301+P312, and P330 .

properties

IUPAC Name

4-chloro-2-ethoxy-1-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYVFNABINSSJKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378659
Record name 4-chloro-2-ethoxy-1-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-ethoxy-1-fluorobenzene

CAS RN

289039-34-5
Record name 4-Chloro-2-ethoxy-1-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=289039-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-chloro-2-ethoxy-1-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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